Fluorosulfonic acid
Description
Fluorosulfonic acid (HSO₃F) is a superacid with a Hammett acidity function (H₀) of −15.1, making it approximately 1,000 times stronger than concentrated sulfuric acid (H₂SO₄) . Its molecular formula is FHO₃S (molecular weight: 100.07 g/mol), and it is characterized by high thermal stability and chemical inertness in aggressive environments . Key applications include:
- Catalysis: Used in Friedel-Crafts acylations, alkylations, and isomerization reactions due to its strong protonating ability .
- Synthetic Chemistry: Facilitates the preparation of aryl fluorosulfates and sulfonyl fluorides, which are critical in cross-coupling reactions .
- Superacid Systems: Forms "Magic Acid" (HSO₃F:SbF₅), a protonating agent capable of dissolving even weakly basic organic molecules .
Safety Considerations: HSO₃F hydrolyzes violently with water to release HF and H₂SO₄, necessitating stringent handling protocols. It is corrosive and requires specialized storage (e.g., fluoropolymer-lined containers) .
Structure
3D Structure
Properties
IUPAC Name |
sulfurofluoridic acid | |
|---|---|---|
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InChI |
InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4) | |
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InChI Key |
UQSQSQZYBQSBJZ-UHFFFAOYSA-N | |
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Canonical SMILES |
OS(=O)(=O)F | |
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Molecular Formula |
HSO3F, FHO3S | |
| Record name | FLUOROSULFONIC ACID | |
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DSSTOX Substance ID |
DTXSID3033511 | |
| Record name | Fluorosulfonic acid | |
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Molecular Weight |
100.07 g/mol | |
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Physical Description |
Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C | |
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Solubility |
SOL IN NITROBENZENE, Solubility in water: reaction | |
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Density |
1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7 | |
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Vapor Density |
Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33 | |
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Color/Form |
COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE | |
CAS No. |
7789-21-1, 7789-21-2 | |
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Melting Point |
-125.1 °F (USCG, 1999), -89 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorosulfonic acid can be synthesized through the reaction of sulfur trioxide with hydrogen fluoride:
SO3+HF→HSO3F
Alternatively, potassium hydrogen difluoride or calcium fluoride can be treated with oleum at 250°C to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by introducing sulfur trioxide and hydrogen fluoride separately to control the heat evolution during the reaction .
Chemical Reactions Analysis
Acid-Base Reactions
HSO₃F acts as a strong proton donor due to its Hammett acidity function (H₀ = −15.1), surpassing sulfuric acid (H₀ = −12) . Key reactions include:
-
Protonation of Organic Compounds :
HSO₃F protonates weak bases like alkanes, leading to carbocation formation. For example, n-butane isomerizes to tert-butyl cation in HSO₃F/SbF₅ ("magic acid") . -
Reaction with Inorganic Bases :
Exothermic neutralization occurs with hydroxides, amines, or amides, generating fluorosulfonate salts :
Hydrolysis
HSO₃F reacts violently with water, producing hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) :
Key Data :
Superacid Formation
Combining HSO₃F with Lewis acids like SbF₅ creates "magic acid," a superacid capable of stabilizing carbocations :
Applications :
-
Isomerization of alkanes (e.g., converting methane into branched hydrocarbons) .
-
Catalyzing Friedel-Crafts alkylation and acylation reactions .
Reaction with Metals
HSO₃F corrodes active metals (e.g., Al, Fe), releasing hydrogen gas :
Safety Note : Hydrogen gas poses flammability risks, while metal fluorosulfonates are highly corrosive .
Radical Reactions
In the presence of peroxides like S₂O₆F₂, HSO₃F facilitates radical formation :
Mechanism :
-
ESR studies confirm the solvation of SO₃F- radicals via hydrogen bonding with HSO₃F .
-
These radicals participate in oxidation and fluorination reactions .
Polymerization Catalysis
HSO₃F initiates cationic polymerization of alkenes (e.g., isobutylene) :
Hazardous Reactions
| Reaction Type | Products | Hazards |
|---|---|---|
| With cyanides (KCN) | HCN gas | Toxic, flammable |
| With sulfides (Na₂S) | H₂S gas | Toxic, corrosive |
| With nitriles (CH₃CN) | HF, CO, NH₃ | Combustible, toxic |
Self-Ionization
HSO₃F undergoes limited self-ionization :
Equilibrium Constant :
Comparative Acidity
| Acid | H₀ Value | Relative Strength |
|---|---|---|
| HSO₃F | −15.1 | 1,000× H₂SO₄ |
| H₂SO₄ | −12.0 | Baseline |
| CF₃SO₃H (Triflic acid) | −14.9 | Slightly weaker |
This compound’s reactivity underpins its utility in organic synthesis, catalysis, and industrial processes, but its extreme corrosivity and toxicity necessitate stringent safety protocols .
Scientific Research Applications
Polymer Chemistry
Fluorosulfonic acid is extensively used in polymerization processes, particularly for the cationic polymerization of epoxidized triglycerides. This application is crucial for developing new materials with desirable properties.
Case Study: Cationic Polymerization
- Study: Biswas et al. (2016) investigated the use of this compound in the cationic polymerization of epoxidized triglycerides.
- Findings: The study demonstrated that this compound acts as an effective catalyst, enhancing the polymerization rate and improving the molecular weight of the resulting polymers. The polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with other catalysts.
Catalysis
This compound serves as a potent catalyst in various chemical reactions, including alkylation and acylation processes. Its strong acidic nature allows it to facilitate reactions that are otherwise challenging under milder conditions.
Table 1: Catalytic Applications of this compound
Analytical Chemistry
In analytical chemistry, this compound is utilized for its ability to form stable complexes with various ions, enhancing detection methods.
Case Study: Ion Detection
- Application: this compound forms a solid compound with acetic acid (HSO₃F·CH₃COOH), which exhibits high conductivity (2.4 × 10⁻² ohm⁻¹ cm⁻¹ at 60°C).
- Significance: This property is exploited in electrochemical sensors for detecting trace metal ions in environmental samples, providing a sensitive method for monitoring pollution levels .
Environmental Applications
This compound's ability to solubilize salts in non-polar solvents makes it valuable for environmental remediation efforts, particularly in extracting heavy metals from contaminated sites.
Table 2: Environmental Applications of this compound
Mechanism of Action
Fluorosulfonic acid exerts its effects through its strong acidity and ability to act as an electrophile. It engages in sulfur(vi)-fluoride exchange (SuFEx) processes, which are transformations with click-like reactivity. This mechanism allows it to form stable bonds with nucleophiles, making it valuable in synthetic chemistry and medicinal applications .
Comparison with Similar Compounds
Acid Strength and Reactivity
Table 1: Acid Strength and Key Properties
Key Findings :
Key Findings :
Key Findings :
- HSO₃F’s high reactivity necessitates double-layer gloves and face shields during handling, unlike less corrosive acids like triflic acid .
Biological Activity
Fluorosulfonic acid (FSA), chemically represented as HSO₃F, is a superacid known for its extreme acidity and reactivity. This compound has garnered attention in various fields, including chemical biology, due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, toxicity, and potential applications in research.
This compound is approximately 1000 times stronger than sulfuric acid, placing it among the strongest known Brønsted acids. It can protonate a wide range of organic compounds and is often utilized in catalysis and hydrofluorination processes . Its strong electrophilic nature allows it to interact with various biomolecules, including proteins and nucleic acids.
FSA's biological activity primarily stems from its ability to act as a potent electrophile. It can modify amino acid residues in proteins, particularly targeting nucleophilic sites such as serine, threonine, lysine, cysteine, and histidine . This reactivity makes it a valuable tool in probing enzyme active sites and understanding protein function.
Case Studies
- Enzyme Inhibition : Research has demonstrated that FSA can be used to develop covalent inhibitors for specific enzymes. For instance, fluorosulfonyl derivatives have been employed to label kinases such as ALK5 and CDK2, providing insights into their catalytic mechanisms .
- Respiratory Toxicity : A study investigating the inhalation toxicity of this compound revealed significant respiratory irritation at high concentrations. Rats exposed to 4125 mg/m³ showed decreased breathing rates and a mortality rate of 67% within days following exposure . Lower concentrations (845 mg/m³) resulted in only minor respiratory irritation, indicating a threshold for adverse effects.
- Chemical Burns : FSA is known to cause severe chemical burns upon contact with skin or mucous membranes. Ingestion can lead to significant gastrointestinal damage and systemic toxicity due to fluoride ion release . The compound's corrosive nature necessitates stringent safety measures during handling.
Toxicological Profile
The toxicological effects of this compound are well-documented:
- Acute Effects : Exposure can lead to severe burns on contact with skin or eyes and respiratory distress upon inhalation. Symptoms may include coughing, throat irritation, and pulmonary edema at high exposure levels .
- Chronic Effects : Long-term exposure may result in chronic respiratory issues and potential systemic effects due to fluoride accumulation in the body .
Data Table: Toxicity Levels of this compound
| Exposure Level (mg/m³) | Observed Effects | Outcome |
|---|---|---|
| 4125 | Decreased breathing rate; mortality | 67% mortality post-exposure |
| 845 | Minor respiratory irritation | No significant long-term effects |
| 74.4 | Respiratory irritation (BF₃ study) | Ventral cartilage necrosis |
Applications in Research
This compound's unique properties make it an attractive candidate for various research applications:
- Chemical Biology : FSA is utilized as a reactive probe for studying enzyme mechanisms and protein interactions due to its ability to selectively modify amino acids.
- Catalysis : Its superacidic nature allows it to facilitate reactions that require strong protonation conditions.
Q & A
Basic: What are the key considerations for synthesizing and characterizing fluorosulfonic acid derivatives in laboratory settings?
This compound derivatives, such as salts or esters, require strict anhydrous conditions during synthesis due to the compound's reactivity with moisture . For novel derivatives, characterization should include:
- Elemental analysis to confirm purity.
- NMR spectroscopy (¹⁹F and ¹H) to verify molecular structure .
- X-ray crystallography for unambiguous structural determination, especially for new crystalline salts .
Known compounds should be cross-referenced with literature data (e.g., melting points, IR spectra) to ensure reproducibility .
Basic: What physicochemical properties make this compound suitable for acid-catalyzed reactions?
This compound (HSO₃F) exhibits:
- High acidity (Hammett acidity function ), surpassing concentrated sulfuric acid .
- Thermal stability up to 900°C under anhydrous conditions, enabling high-temperature reactions .
- Low nucleophilicity , favoring carbocation formation in alkylation and polymerization reactions .
These properties are critical for its role in Friedel-Crafts acylations and hydrocarbon isomerizations .
Advanced: How does this compound function in superacid systems like Magic Acid (HSO₃F-SbF₅), and what methodological precautions are required?
Magic Acid combines HSO₃F with SbF₅ to achieve extreme acidity (), stabilizing carbocations and enabling studies of hydrocarbon protonation . Key precautions:
- Use Teflon-coated equipment to avoid corrosion.
- Conduct reactions in inert atmospheres (e.g., argon) to prevent moisture ingress.
- Monitor reaction progress via in situ Raman spectroscopy to track intermediate species .
Advanced: What are the primary decomposition pathways of this compound under varying experimental conditions?
HSO₃F decomposes via:
- Hydrolysis : Reacts violently with water to produce HF and H₂SO₄, necessitating strict moisture control .
- Thermal decomposition : At >900°C, forms SO₃ and HF gas .
- Redox reactions : With oxidizing agents (e.g., HNO₃), generates fluorinated intermediates like NO₂F, requiring careful waste management .
Methodological: What analytical techniques are recommended for detecting this compound residues in environmental samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with anion-exchange columns for trace quantification .
- Ion-selective electrodes for rapid detection of fluoride ions post-hydrolysis .
- 19F NMR for structural identification in complex matrices, validated against reference standards .
Advanced: How can researchers assess the stability of this compound in non-aqueous solvents for electrochemical applications?
- Cyclic voltammetry to evaluate redox stability in solvents like acetonitrile .
- Karl Fischer titration to monitor residual moisture levels, which accelerate decomposition .
- FTIR spectroscopy to detect solvent adducts or degradation products .
Methodological: What strategies ensure reproducibility in this compound-mediated reactions?
- Standardized protocols : Document reaction parameters (e.g., stoichiometry, temperature, drying methods for reagents) .
- Control experiments : Compare results with and without HSO₃F to isolate its catalytic role .
- Data transparency : Publish raw spectral data and crystallographic files in supplementary materials .
Safety: What are the critical safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and vapor-proof goggles .
- Emergency procedures : Neutralize spills with calcium carbonate, followed by copious water rinsing .
- Ventilation : Use fume hoods with scrubbers to capture HF vapors .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | FHO₃S |
| Molecular Weight | 100.07 g/mol |
| Melting Point | -89°C |
| Boiling Point (1 atm) | 163°C |
| Density (25°C) | 1.726 g/cm³ |
| Acidity () | -15.1 |
Table 2. Common Analytical Techniques for this compound Studies
| Technique | Application |
|---|---|
| ¹⁹F NMR | Structural elucidation |
| LC-MS/MS | Trace environmental detection |
| FTIR | Degradation product analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
